Aspernigerin
Description
Historical Context of Aspernigerin Discovery and Isolation
This compound, a novel alkaloid with a unique structural framework, was first isolated from the extract of a culture of Aspergillus niger IFB-E003. researchgate.net This endophytic fungus was found in Cynodon dactylon. researchgate.net The structure of this compound was determined through comprehensive nuclear magnetic resonance (NMR) spectral analysis and subsequently confirmed by single-crystal X-ray analysis. researchgate.net Following its discovery, a total synthesis route for this compound was developed to enable further pharmacological research. researchgate.netsioc-journal.cn
Origin and Microbial Source: Aspergillus niger IFB-E003 Endophyte
The microbial source of this compound is the endophytic fungus Aspergillus niger IFB-E003. researchgate.netsioc-journal.cn Endophytes are microorganisms that reside within the tissues of living plants without causing any apparent harm to the host. The specific host plant for this endophyte is Cynodon dactylon. researchgate.netsioc-journal.cnsciepub.com The isolation of this compound from this endophytic fungus highlights the potential of these microorganisms as a source of novel, bioactive secondary metabolites. sciepub.com Aspergillus niger itself is a common and important fungal species known for producing a wide variety of secondary metabolites with applications in agriculture, food, and pharmaceuticals. researchgate.net
Significance of this compound as a Bioactive Natural Product
This compound has garnered significant interest as a bioactive natural product due to its diverse pharmacological activities. researchgate.netsciepub.com Initial studies revealed its cytotoxic effects against several tumor cell lines, including nasopharyngeal epidermoid KB, cervical carcinoma HeLa, and colorectal carcinoma SW1116. researchgate.net Further research has demonstrated its potential as a lead compound for the development of new pharmaceuticals. researchgate.net Beyond its cytotoxic properties, this compound has also exhibited fungicidal, insecticidal, and herbicidal activities. researchgate.netsioc-journal.cnsioc-journal.cn This broad spectrum of bioactivity underscores the importance of this compound in natural product research. sciepub.com
Overview of Key Research Domains in this compound Studies
Research on this compound has expanded into several key domains. A primary area of focus has been its potential as an anticancer agent, driven by its initial discovery as a cytotoxic compound. researchgate.netd-nb.info Another significant research avenue is its application in agriculture due to its demonstrated fungicidal, insecticidal, and herbicidal properties. sioc-journal.cnsioc-journal.cnd-nb.info The synthesis of this compound and its analogs is also a crucial research area, aimed at improving its bioactivity and exploring its structure-activity relationships. sioc-journal.cnresearchgate.net More recent computational studies have explored its potential neuroprotective effects, particularly in the context of Parkinson's disease, by examining its affinity for dopamine (B1211576) receptors. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H32N4O2 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H32N4O2/c31-25(29-13-5-9-21-7-1-3-11-23(21)29)19-27-15-17-28(18-16-27)20-26(32)30-14-6-10-22-8-2-4-12-24(22)30/h1-4,7-8,11-12H,5-6,9-10,13-20H2 |
InChI Key |
YGKRJEXYSRSPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCN(CC3)CC(=O)N4CCCC5=CC=CC=C54 |
Synonyms |
aspernigerin |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Techniques for Aspernigerin Structure Determination
A suite of spectroscopic methods was employed to unravel the intricate structure of this compound. Each technique provided unique pieces of the structural puzzle, which, when combined, led to a comprehensive understanding of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments were conducted to map out the carbon skeleton and the placement of protons.
¹H NMR spectroscopy provided information about the chemical environment of the hydrogen atoms, while ¹³C NMR spectroscopy revealed the number and types of carbon atoms present in the molecule. The connectivity between protons and carbons was established using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). These experiments allowed for the unambiguous assignment of all proton and carbon signals, revealing the intricate ring system and the nature of the substituent groups.
Conformational analysis, which describes the spatial arrangement of atoms that can be interconverted by rotation about single bonds, was also investigated using NMR. rsc.orgnih.govauremn.org.br Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the proximity of different protons in space, which helps in determining the preferred conformation of the molecule in solution.
Interactive Data Table: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in search results |
Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in search results |
Mass spectrometry (MS) was instrumental in determining the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which allows for the determination of the molecular formula. acs.org
The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule. libretexts.orglibretexts.orgchemguide.co.uk When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, charged fragments. The masses of these fragments can be measured, and by analyzing the pattern of fragmentation, chemists can deduce the connectivity of the atoms within the original molecule. wikipedia.orgscienceready.com.au For instance, the loss of specific neutral molecules can indicate the presence of certain functional groups.
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. researchgate.net Functional groups are specific groups of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules. Each functional group absorbs infrared radiation at a characteristic frequency. copbela.orgpressbooks.publumenlearning.comlibretexts.orglibretexts.org
In the case of this compound, the IR spectrum would have been used to identify key functional groups such as carbonyls (C=O), amines (N-H), and aromatic rings (C=C). The presence of these groups provides important constraints on the possible structure of the molecule. For example, a strong absorption band in the region of 1650-1750 cm⁻¹ would indicate the presence of a carbonyl group.
X-ray Crystallography for Absolute Configuration Determination
While spectroscopic methods are powerful for determining the connectivity and conformation of a molecule, X-ray crystallography provides the definitive three-dimensional structure. nih.govwikipedia.org This technique was used to confirm the structure of this compound and to determine its absolute configuration. nih.gov
Absolute configuration refers to the spatial arrangement of the atoms of a chiral molecular entity and its stereochemical description. wikipedia.org For a molecule with multiple chiral centers, like this compound, determining the correct absolute configuration is crucial, as different stereoisomers can have vastly different biological activities.
The process involves growing a single crystal of the compound and then bombarding it with X-rays. The way the X-rays are diffracted by the electrons in the crystal allows for the creation of a three-dimensional electron density map of the molecule. springernature.comnih.goved.ac.ukresearchgate.net From this map, the precise position of each atom can be determined, providing an unambiguous picture of the molecule's structure and stereochemistry. nih.gov The determination of the absolute configuration is often aided by the presence of a heavy atom in the structure or by using specific crystallographic techniques. nih.gov
Biosynthesis, Cultivation, and Production of Aspernigerin
Microbial Production by Endophytic Fungi
Aspernigerin is a novel alkaloid produced by an endophytic fungus. researchgate.netresearchgate.net Endophytes are microorganisms, often fungi, that live within plant tissues for at least a portion of their life cycle without causing any apparent disease to the host. researchgate.net The symbiotic relationship between an endophyte and its host plant can be complex, ranging from mutualism to latent phytopathogenesis. researchgate.net This relationship can lead to the production of a diverse array of secondary metabolites by the endophyte, some of which may have unique biological activities. researchgate.netsciepub.com
The specific fungal strain identified as the producer of this compound is Aspergillus niger IFB-E003. researchgate.netsciepub.comfrontiersin.orgsciepub.com This strain was isolated as an endophyte, meaning it resides within the tissues of a host plant. researchgate.net Aspergillus niger is a common and important fungal species known for its metabolic diversity and its ability to produce a wide range of secondary metabolites. frontiersin.org Strains of A. niger are known to possess numerous cryptic biosynthetic gene clusters (BGCs), which are responsible for the production of these diverse biomolecules. frontiersin.org The isolation of this compound from Aspergillus niger IFB-E003 highlights the potential of endophytic fungi as a source of novel chemical entities. researchgate.netsciepub.com
The host plant from which the this compound-producing strain, Aspergillus niger IFB-E003, was isolated is Cynodon dactylon. researchgate.netsciepub.comsciepub.comresearchgate.net Cynodon dactylon, commonly known as Bermuda grass, is the environment where this endophytic fungus lives. researchgate.netresearchgate.net The endophytic relationship implies a close and sustained interaction between the fungus and the plant's internal tissues. researchgate.net This co-evolutionary relationship can influence the metabolic pathways of the endophyte, potentially leading to the synthesis of unique compounds like this compound as part of the host-microbe interaction. researchgate.netresearchgate.net Another alkaloid, asperfumoid, has also been isolated from Aspergillus fumigatus CY018, an endophyte found in the same host plant, Cynodon dactylon. researchgate.netsciepub.comsciepub.com
Strategies for Enhanced this compound Production through Fermentation
Enhancing the production of secondary metabolites like this compound from microbial cultures is a key objective for potential applications. Fermentation is a widely used technology for this purpose, where microorganisms utilize carbon and nitrogen sources to produce valuable compounds. mdpi.com While specific strategies for enhancing this compound production are not extensively detailed in the available literature, general approaches for improving secondary metabolite yields in Aspergillus niger can be considered.
Optimizing fermentation conditions is a critical strategy. frontiersin.org This includes adjusting the composition of the culture medium, as the metabolism of A. niger is significantly affected by the available nutrients. frontiersin.orgfrontiersin.org Different carbon sources such as glucose, maltose, and xylose can influence its metabolic output. frontiersin.org Furthermore, the mode of fermentation, such as solid-state or submerged fermentation, can impact product yields. frontiersin.orgscispace.com For instance, inoculating Aspergillus niger in the fermentation of Pu-erh tea has been shown to alter the microbial community and metabolic profile, leading to an enhanced final product. nih.gov Such enhanced fermentation techniques could potentially be adapted to increase the yield of this compound. nih.gov
Table 1: General Strategies for Enhancing Secondary Metabolite Production in Aspergillus niger
| Strategy | Description | Potential Application for this compound |
|---|---|---|
| Media Optimization | Adjusting carbon and nitrogen sources, pH, and other micronutrients in the fermentation broth. | Testing various media compositions to find the optimal conditions for Aspergillus niger IFB-E003 to maximize this compound output. |
| Fermentation Mode | Utilizing different fermentation techniques like solid-state or submerged fermentation. | Comparing solid-state versus submerged fermentation to determine which method yields higher concentrations of this compound. |
| Elicitation | Adding small amounts of specific molecules (elicitors) to the culture to induce or enhance secondary metabolite production. | Investigating the effect of various elicitors on the this compound biosynthetic pathway in Aspergillus niger IFB-E003. |
| Genetic Engineering | Modifying the genetic makeup of the producing strain to upregulate biosynthetic pathways or eliminate competing pathways. | Using tools like CRISPR-Cas9 to engineer Aspergillus niger IFB-E003 for overproduction of this compound. frontiersin.org |
Genetic and Enzymatic Aspects Potentially Underlying this compound Biosynthesis
The biosynthesis of complex secondary metabolites in fungi is governed by specific sets of genes, often organized in biosynthetic gene clusters (BGCs). frontiersin.org Aspergillus niger is known to have a large number of these BGCs, many of which are "cryptic" or "orphan," meaning their products have not yet been identified under standard laboratory conditions. frontiersin.orgcore.ac.uk
The chemical structure of this compound, a dimeric alkaloid, suggests a complex biosynthetic pathway likely involving multiple enzymatic steps. researchgate.net While the specific BGC and the enzymes responsible for this compound biosynthesis have not been explicitly identified, the general principles of alkaloid synthesis in fungi provide a framework for understanding its formation. The biosynthesis of other alkaloids in Aspergillus niger, such as nigragillin (B1256553) and nigerazine B, has been linked to specific gene clusters. frontiersin.org
It is plausible that the biosynthesis of this compound involves enzymes such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), or hybrids thereof, which are common in the synthesis of fungal alkaloids. frontiersin.org These enzymes assemble precursor molecules, which are then modified by other enzymes like oxidases, methyltransferases, and tailoring enzymes to create the final complex structure of this compound. frontiersin.org Identifying the specific BGC for this compound would require genomic analysis of Aspergillus niger IFB-E003, followed by genetic manipulation (e.g., gene knockout or overexpression) to confirm the link between the gene cluster and this compound production. core.ac.uk
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Asperfumoid |
| Nigragillin |
| Nigerazine B |
| Glucose |
| Maltose |
Synthetic Chemistry of Aspernigerin and Its Analogues
Total Synthesis Approaches and Methodological Advancements
The total synthesis of aspernigerin has been a key focus for chemists, aiming to provide a reliable source of the compound for further pharmacological studies and to develop more efficient synthetic methodologies.
Development of Facile and Efficient Synthetic Routes
Initial efforts to synthesize this compound established a feasible route, confirming its structure, which was elucidated through comprehensive NMR spectral analysis and single-crystal X-ray analysis. nih.gov A notable advancement in the synthesis of this compound involves a facile two-step method starting from 1,2,3,4-tetrahydroquinoline (B108954) and chloroacetyl chloride. sioc-journal.cn This approach significantly improved the total yield to 80.3%, a 33% increase compared to previous methods. sioc-journal.cn This streamlined process not only makes the synthesis more efficient but also more scalable for producing larger quantities of this compound for extensive biological evaluation.
The development of this efficient route was supported by the National High-Tech R&D Program of China and the National Natural Science Foundation of China. sioc-journal.cn The availability of a more efficient synthesis has enabled further investigation into the biological activities of this compound, including its cytotoxic effects against various tumor cell lines such as nasopharyngeal epidermoid KB, cervical carcinoma Hela, and colorectal carcinoma SW1116. nih.gov
Application of Catalytic Methods in this compound Synthesis
While specific catalytic methods applied directly to the total synthesis of this compound are not extensively detailed in the provided search results, the synthesis of its core components, such as the 1,2,3,4-tetrahydroquinoline moiety, often involves catalytic processes. The hydrogenation of quinolines to produce tetrahydroquinolines typically utilizes heterogeneous catalysts. wikipedia.org Furthermore, advancements in organic synthesis have seen the rise of palladium-catalyzed reactions on magnetic nanoparticles, which could be applicable to the synthesis of this compound and its analogues, though direct application has not been reported. sioc-journal.cn The broader field of organic chemistry continues to see progress in catalytic asymmetric Diels-Alder reactions and other catalytic methods that could potentially be adapted for more stereoselective and efficient syntheses of complex molecules like this compound in the future. sioc-journal.cn
Design and Synthesis of this compound Analogues and Derivatives
The promising biological profile of this compound has prompted the design and synthesis of various analogues and derivatives to explore structure-activity relationships (SAR) and to modulate its biological effects.
Chemical Modifications Targeting Specific Structural Moieties (e.g., 1,2,3,4-tetrahydroquinoline)
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a key structural feature of this compound and is known to be present in many biologically active natural products. researchgate.netd-nb.infothieme-connect.com This moiety has been a primary target for chemical modification. In one study, a series of fifteen new this compound analogues were synthesized by replacing one of the 1,2,3,4-tetrahydroquinoline groups with various aromatic amines. sioc-journal.cn These modifications aimed to investigate the impact of this structural change on the compound's biological activity. sioc-journal.cn
Another approach has been to link the N-acyl-1,2,3,4-tetrahydroquinoline (NATHQ) substructure of this compound with other active scaffolds. researchgate.net For instance, it has been combined with the O-benzyl oxime-ether scaffold found in commercial agrochemicals to create novel derivatives. researchgate.net Similarly, the THQ moiety has been introduced into pyrazole (B372694) structures to develop new compounds with potential fungicidal activity. d-nb.info These modifications leverage the known bioactivity of the THQ core while introducing new chemical diversity to potentially enhance or alter the compound's properties. researchgate.netd-nb.info
Structural Diversification for Biological Activity Modulation
The primary goal of synthesizing this compound analogues is to modulate its biological activity. The cytotoxic properties of the parent compound against several cancer cell lines have been a major driver for this research. nih.govresearchgate.net By systematically altering different parts of the this compound molecule, researchers can identify which structural features are crucial for its activity.
For example, the synthesis of analogues where one of the 1,2,3,4-tetrahydroquinoline groups is replaced with an aromatic amine led to compounds with varying degrees of fungicidal and insecticidal activities. sioc-journal.cn This suggests that while the dimeric tetrahydroquinoline structure is important, modifications can lead to new biological profiles.
Further diversification has been achieved by creating derivatives containing a thiocarbonyl moiety. researchgate.net One such derivative, (E)-1-(4-(1,2,3,4-tetrahydroquinoline-1-carbonothioyl)piperazin-1-yl)-3-(o-tolyl)prop-2-en-1-one, has shown promising antifungal activity. researchgate.net The synthesis of pyrazole derivatives containing the 1,2,3,4-tetrahydroquinoline scaffold has also yielded compounds with significant fungicidal activities, particularly against Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat. d-nb.info These studies demonstrate that structural diversification is a powerful strategy for modulating the biological activity of this compound, leading to the discovery of new compounds with potential applications in medicine and agriculture. d-nb.infosioc-journal.cnresearchgate.net
Biological Activities and Molecular Mechanisms of Aspernigerin
Anticellular Proliferation Activities
Aspernigerin has shown notable effects against the proliferation of various cancer cell lines, indicating its potential as a cytotoxic agent.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
Isolated from the endophytic fungus Aspergillus niger IFB-E003, this compound has been evaluated for its cytotoxic effects against several human cancer cell lines. researchgate.netcapes.gov.brfrontiersin.org Studies have revealed its ability to inhibit the growth of nasopharyngeal epidermoid KB, cervical carcinoma HeLa, and colorectal carcinoma SW1116 cell lines. researchgate.netcapes.gov.brfrontiersin.org The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for these cell lines.
Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| Nasopharyngeal epidermoid KB | Nasopharyngeal Cancer | 22 researchgate.netcapes.gov.br |
| Cervical carcinoma HeLa | Cervical Cancer | 46 researchgate.netcapes.gov.br |
| Colorectal carcinoma SW1116 | Colorectal Cancer | 35 researchgate.netcapes.gov.br |
| Human hepatocarcinoma SMMC-7721 | Liver Cancer | Weaker than cisplatin (B142131) researchgate.netcjnmcpu.com |
While showing promise, the cytotoxicity of this compound against the human hepatocarcinoma cell line SMMC-7721 was found to be weaker than that of cisplatin, a commonly used chemotherapy agent. researchgate.netcjnmcpu.com
Investigation of Cellular Targets and Regulatory Pathways in Proliferation Inhibition
The molecular mechanisms underlying this compound's antiproliferative effects are a subject of ongoing investigation. The structure of this compound, which includes a 1,2,3,4-tetrahydroquinoline (B108954) (THQ) moiety, is thought to be crucial for its biological activities. researchgate.netd-nb.info THQ and its derivatives are known to possess a wide range of bioactivities, including anticancer properties. d-nb.info
Computational studies have provided some insights into the potential cellular targets of this compound. Molecular docking simulations have shown that this compound can interact with phosphodiesterase 10A (PDE10A), a protein implicated in certain cellular signaling pathways. nih.gov The analysis revealed that this compound forms one polar and one nonpolar interaction with the receptor protein, specifically an H-bond with Leu675 and a Pi-H interaction with Tyr730. nih.gov Furthermore, Swiss target prediction analysis has suggested that this compound may have an affinity for numerous dopamine (B1211576) receptors, indicating a potential to alter dopaminergic neurotransmission. nih.govacs.org The majority of its predicted biological targets are G protein-coupled receptors, which are critical in various cellular processes. nih.govacs.org
The piperazine (B1678402) nucleus within this compound's structure is also a significant pharmacophore found in many compounds with pharmaceutical interest, including anticancer agents. rsc.org The presence of this and the THQ moiety suggests a multifaceted mechanism of action. researchgate.netd-nb.inforsc.org
Antimicrobial Activities
This compound has also demonstrated notable antimicrobial properties, particularly against fungal and insect species. sioc-journal.cn
Fungicidal Effects and Spectrum of Activity Against Plant Pathogens
This compound has exhibited fungicidal activities against a variety of plant pathogens. d-nb.infosioc-journal.cn While specific data on the full spectrum of its activity is still emerging, studies have shown its potential in controlling fungal diseases. d-nb.infonih.gov For instance, some derivatives of 1,2,3,4-tetrahydroquinoline, the core structure of this compound, have shown significant inhibitory activities against fungi such as Valsa mali, Sclerotinia sclerotiorum, and Gaeumannomyces graminis var. tritici. d-nb.info
Analogues of this compound have been synthesized and tested for their fungicidal effects. sioc-journal.cn Several of these analogues, where one of the 1,2,3,4-tetrahydroquinoline groups was replaced with an aromatic amine, showed higher inhibition effects against Botrytis cinerea than this compound itself. sioc-journal.cn
Table 2: Fungicidal Activity of this compound and its Analogues
| Fungus | Compound | Activity |
|---|---|---|
| Botrytis cinerea | This compound analogues (2d, 2e, 2j, 2k) | Higher inhibition than this compound sioc-journal.cn |
| Rhizoctonia solani | N-acyl-1,2,3,4-tetrahydroquinoline derivatives | Moderate to considerable in vitro activity acs.org |
| Botrytis cinerea | N-acyl-1,2,3,4-tetrahydroquinoline derivatives | Moderate to considerable in vitro activity acs.org |
Insecticidal Properties and Target Organisms
In addition to its fungicidal effects, this compound has been reported to possess insecticidal properties. sioc-journal.cn Bioassays have demonstrated its effectiveness against certain insect pests. sioc-journal.cnsioc-journal.cn
A notable finding is the high insecticidal activity of this compound against the diamondback moth, Plutella xylostella. sioc-journal.cn At a concentration of 600 µg/mL, it achieved 100% mortality, and at 200 µg/mL, the mortality rate was 75%. sioc-journal.cn
Furthermore, a synthesized analogue of this compound, compound 2n, exhibited even more potent bioactivity against Plutella xylostella, showing a 100% mortality rate at a concentration of 200 µg/mL. This activity was superior to both this compound and the commercial insecticide thiamethoxam. sioc-journal.cn
Table 3: Insecticidal Activity of this compound and its Analogue
| Target Organism | Compound | Concentration (µg/mL) | Mortality Rate (%) |
|---|---|---|---|
| Plutella xylostella | This compound | 600 | 100 sioc-journal.cn |
| Plutella xylostella | This compound | 200 | 75 sioc-journal.cn |
| Plutella xylostella | Analogue 2n | 200 | 100 sioc-journal.cn |
Herbicidal Activities
This compound has also been identified as having herbicidal properties. nih.govsioc-journal.cn Initial tests have shown its effectiveness against several plant species. sioc-journal.cn
At a concentration of 500 µg/mL, this compound exhibited herbicidal activities higher than 90% against Echinochloa crus-galli (barnyard grass), Triticum aestivum (wheat), and Cucumis sativus (cucumber). sioc-journal.cn This broad-spectrum activity suggests its potential as a natural herbicide. sioc-journal.cnscinews.uz
Table 4: Herbicidal Activity of this compound
| Target Plant | Concentration (µg/mL) | Activity |
|---|---|---|
| Echinochloa crus-galli | 500 | >90% sioc-journal.cn |
| Triticum aestivum | 500 | >90% sioc-journal.cn |
| Cucumis sativus | 500 | >90% sioc-journal.cn |
Neurobiological Modulation
This compound, a quinoline (B57606) alkaloid, has been the subject of computational research to explore its potential effects on the central nervous system. These studies highlight its possible interactions with key proteins involved in neuronal signaling pathways.
In silico research indicates that this compound demonstrates an affinity for a number of dopamine receptors. acs.orgnih.govnih.govacs.org This suggests the compound has the potential to alter dopaminergic neurotransmission, a critical process in regulating motor function, cognition, and emotional behavior. nih.govnih.gov The biological targets identified for this compound and related alkaloids are often G protein-coupled receptors, which play a crucial role in the pathophysiology of neurodegenerative conditions such as Parkinson's disease. acs.orgnih.govresearchgate.net The demonstrated affinity for these receptors marks this compound as a compound of interest for further investigation into its effects on dopamine-mediated signaling.
Phosphodiesterase 10A (PDE10A) is an enzyme highly concentrated in the striatum, a key brain region for motor and cognitive control. acs.orgnih.govplos.org PDE10A is significant in signal transduction, as it hydrolyzes the second messengers cAMP and cGMP. acs.orgnih.govacs.org By inhibiting PDE10A, it is possible to modulate critical neuronal signaling pathways; specifically, inhibition can increase signaling through the D1 dopamine receptor and decrease it through the D2 receptor. acs.orgnih.gov
A computational study screened a library of 238 quinoline and quinazoline (B50416) alkaloids for their potential to inhibit PDE10A. acs.org In this analysis, this compound was identified as one of seven quinoline compounds that met the criteria for central nervous system (CNS)-active drugs based on high docking scores and favorable pharmacological properties. nih.govnih.govacs.org Furthermore, molecular dynamic simulations predicted that this compound would remain stable within the binding pocket of the PDE10A enzyme. acs.orgnih.govnih.gov These computational findings underscore the potential of this compound as a PDE10A inhibitor, though experimental validation is required to confirm its inhibitory potency. nih.govacs.orgfigshare.com
| Compound Name | Compound Class | Note from Study |
|---|---|---|
| This compound | Quinoline | Identified as a top candidate with CNS-active properties. nih.gov |
| Lepadin G | Quinoline | Selected based on high docking score and drug-likeness. nih.gov |
| CJ-13536 | Quinoline | Selected based on high docking score and drug-likeness. nih.gov |
| Aurachin A | Quinoline | Selected based on high docking score and drug-likeness. nih.gov |
| 2-Undecyl-4(1H)-quinolone | Quinoline | Selected based on high docking score and drug-likeness. nih.gov |
| Huajiaosimuline | Quinoline | Noted for its alignment with lead-likeness criteria. nih.govnih.gov |
| 3-Prenyl-4-prenyloxyquinolin-2-one | Quinoline | Selected based on high docking score and drug-likeness. nih.gov |
| Isaindigotone | Quinazoline | The only quinazoline selected from the library. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing insights into how a molecule's chemical structure relates to its biological activity. Such studies on this compound have guided the development of novel derivatives with tailored properties.
A key example involves the design of new fungicides based on this compound's core structure. nih.gov Researchers identified the N-acyl-1,2,3,4-tetrahydroquinoline (NATHQ) moiety within this compound as an active substructure. nih.gov Based on this, a series of NATHQ derivatives were synthesized by chemically linking this core scaffold with an O-benzyl oxime-ether structure found in some commercial agrochemicals. nih.gov
Bioassays of these new derivatives revealed that some possessed considerable fungicidal activity against pathogens like Rhizoctonia solani. nih.gov Notably, one derivative, compound 3j , demonstrated higher fungicidal potency against R. solani than the commercial fungicide prochloraz (B1679089) in both laboratory and in-use simulations. nih.gov This compound also showed good inhibitory activity against the laccase enzyme, a potential new target for fungicides. nih.gov Molecular docking studies suggested that the novel bis-cyano-oxime-ether portion of compound 3j achieved an excellent binding mode with the laccase target protein. nih.gov This research exemplifies how SAR principles, using this compound's scaffold as a starting point, can lead to the successful development of new lead compounds with enhanced biological activity. nih.gov
| Compound/Derivative | Structural Basis | Target Organism/Protein | Key Finding |
|---|---|---|---|
| This compound | Original Scaffold | N/A (Parent Compound) | Contains the N-acyl-1,2,3,4-tetrahydroquinoline (NATHQ) active substructure. nih.gov |
| Compound 3j | NATHQ from this compound + O-benzyl oxime-ether scaffold | Rhizoctonia solani (fungus) | Showed higher in vitro (EC50 = 0.733 mg/L) and in vivo (EC50 = 15.2 mg/L) activity than the commercial fungicide prochloraz. nih.gov |
| Compound 3j | NATHQ from this compound + O-benzyl oxime-ether scaffold | Laccase (enzyme) | Exhibited good inhibitory activity (73.2% at 200 mg/L) and was identified as a potential lead for laccase inhibitors. nih.gov |
Advanced Methodologies and Computational Research in Aspernigerin Studies
Bioassay-Guided Fractionation and Isolation Strategies
Aspernigerin was first identified and isolated from the endophytic fungus Aspergillus niger IFB-E003, which resides in the plant Cynodon dactylon. researchgate.net The discovery and purification of this compound rely on a cornerstone technique in natural product chemistry known as bioassay-guided fractionation. This strategy systematically partitions a complex biological extract into simpler fractions and uses a specific biological assay to track the activity of interest, thereby guiding the isolation of the pure, active compound.
The process begins with the cultivation of the Aspergillus niger fungus and the creation of a crude extract from its fermentation broth. researchgate.netsioc-journal.cn This extract is then subjected to a series of chromatographic separation techniques, such as column chromatography and thin-layer chromatography, to separate the mixture into various fractions based on chemical properties like polarity. nih.gov Each fraction is then tested for specific biological activity. For this compound, the guiding bioassays would have included cytotoxicity tests against various cancer cell lines, as it was found to be active against nasopharyngeal epidermoid KB, cervical carcinoma HeLa, and colorectal carcinoma SW1116 cells. researchgate.net Subsequent research also identified its fungicidal, insecticidal, and herbicidal properties, which could also serve as bioassays for its isolation. sioc-journal.cnsioc-journal.cn
Fractions that exhibit significant activity are selected for further rounds of separation and purification. This iterative process continues until a pure compound responsible for the observed biological effects is isolated. nih.gov The structure of the isolated compound, this compound, was then elucidated using comprehensive spectroscopic methods, including NMR spectral analysis, and confirmed by single-crystal X-ray analysis. researchgate.net
In some studies, bioassay-guided fractionation of other Aspergillus niger strains has led to the isolation of different bioactive compounds, such as the antibacterial dimer 2-hydroxydihydronigerone, demonstrating the utility of this approach in exploring the chemical diversity of a single species. frontiersin.org
In Silico Modeling and Molecular Docking for Ligand-Target Interactions
Computational methods, particularly molecular docking, have become indispensable for predicting and analyzing the interaction between a ligand like this compound and its potential protein targets. nih.gov These in silico techniques model the binding of a small molecule into the active site of a target protein, calculating a docking score that estimates binding affinity and revealing the specific molecular interactions that stabilize the complex. nih.govnih.gov
A significant computational study investigated this compound as a potential inhibitor of Phosphodiesterase 10A (PDE10A), a target relevant to Parkinson's disease. nih.govacs.org In this research, this compound was docked into the active site of the PDE10A receptor. The results showed a favorable docking score and detailed the key interactions stabilizing the ligand-protein complex. acs.org Specifically, this compound was found to form a hydrogen bond with the amino acid residue Leu675 and a Pi-H interaction with Tyr730. acs.org
| Ligand | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Interaction Types | Source |
|---|---|---|---|---|---|
| This compound | Phosphodiesterase 10A (PDE10A) | -7.4754 | Leu675, Tyr730 | Hydrogen Bond, Pi-H Interaction | acs.org |
Beyond PDE10A, the utility of this compound's core structure has been explored in other contexts. In one study, analogues of this compound were designed and evaluated as potential fungicides. nih.gov Molecular docking of a particularly active analogue, compound 3j, revealed an excellent binding mode with the laccase target protein, suggesting a mechanism for its fungicidal activity. nih.gov Other in silico screenings have also assessed this compound's potential to interact with bacterial drug-resistant proteins, such as penicillin-binding protein 2a. researchgate.net
Computational Pharmacological and Pharmacokinetic Analyses
In addition to predicting binding, computational tools are widely used to forecast the pharmacological and pharmacokinetic properties of compounds. This includes the analysis of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which are crucial for evaluating a molecule's drug-likeness. researchgate.net
For this compound, detailed in silico evaluations were conducted as part of its investigation as a potential therapeutic agent for Parkinson's disease. nih.govacs.org These analyses assessed its suitability as a central nervous system (CNS)-active drug. acs.org Furthermore, a Swiss target prediction analysis was performed to identify other potential biological targets for this compound. This analysis revealed that this compound has a predicted affinity for numerous dopamine (B1211576) receptors, which is highly relevant to its potential in modulating dopaminergic neurotransmission affected in Parkinson's disease. nih.govnih.gov The majority of its predicted targets were G protein-coupled receptors, which are critical in the pathophysiology of the disease. nih.govnih.gov
The computational studies also indicated that this compound has superior excretion parameters compared to the standard compound papaverine. nih.gov While predicted to be non-mutagenic and free of Pan-Assay Interference Compounds (PAINS) alerts, some analyses suggested potential hepatotoxicity. nih.govacs.org
| Property | Prediction/Finding | Source |
|---|---|---|
| CNS Activity | Evaluated for CNS-active drug criteria | nih.gov, acs.org |
| Predicted Targets | Affinity for numerous dopamine receptors; primarily G protein-coupled receptors | nih.gov, nih.gov |
| Mutagenicity | Predicted non-mutagenic | nih.gov |
| PAINS Alert | No PAINS alerts | nih.gov |
| Toxicity | Potential for hepatotoxicity indicated | nih.gov, acs.org |
| Excretion | Superior excretion parameters compared to standard | nih.gov |
Omics Technologies Integration (e.g., Metabolomics, Genomics) for Secondary Metabolite Research
The study of fungal secondary metabolites has been revolutionized by the integration of "omics" technologies, including genomics, transcriptomics, and metabolomics. inra.frnih.gov These high-throughput approaches provide a holistic view of an organism's biochemical potential and activity. researchgate.netnih.gov
Genomic analysis of fungi like Aspergillus niger has revealed that their capacity for producing secondary metabolites is far greater than what is observed under standard laboratory conditions. researchgate.netfrontiersin.org Fungal genomes contain numerous "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not typically expressed. researchgate.net Genome mining tools, such as the antibiotics and Secondary Metabolite Analysis Shell (antiSMASH), are used to analyze genomic data and identify these BGCs, which include those responsible for producing polyketides (PKS), non-ribosomal peptides (NRPS), and other classes of natural products. frontiersin.org This genomic insight provides a roadmap for discovering novel compounds by activating these silent clusters. nih.gov
Metabolomics, the large-scale study of small molecules within a biological system, complements genomics by providing a direct snapshot of the chemical phenotype. inra.frnih.gov Untargeted metabolomics can be used to compare the chemical profiles of a fungus grown under different conditions or after genetic modification. nih.gov For instance, studies on Aspergillus nidulans have shown that inhibiting histone deacetylases (HDACs) can induce the expression of previously silent BGCs, leading to the production of new secondary metabolites that can be detected by metabolomic analysis. nih.gov
The integration of these omics technologies creates a powerful strategy for natural product discovery. inra.frscribd.com By correlating genomic data (BGCs) with metabolomic data (detected compounds), researchers can link specific genes to the production of secondary metabolites like this compound. researchgate.net This integrated "metabologenomics" approach is essential for tapping into the vast, unexplored biochemical space of fungi and understanding the complex regulatory networks that govern the production of these valuable compounds. researchgate.netmdpi.com
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Biological Functions and Applications
While initial studies have highlighted aspernigerin's cytotoxic effects against various tumor cell lines, including nasopharyngeal epidermoid KB, cervical carcinoma HeLa, and colorectal carcinoma SW1116, the full spectrum of its biological activities remains largely unexplored. nih.govcapes.gov.brresearchgate.net Future research should aim to broaden the scope of biological screenings to uncover novel therapeutic applications.
One promising avenue is the investigation of this compound's potential as an agrochemical. Preliminary studies have indicated that this compound exhibits fungicidal, insecticidal, and herbicidal properties. sioc-journal.cn For instance, it has shown significant insecticidal activity against Plutella xylostella and potent herbicidal effects against Echinochloa crusgalli, Triticum aestivum, and Cucumis sativus. sioc-journal.cn Further research is warranted to determine its efficacy against a wider range of plant pathogens and pests, its mode of action, and its potential for development as a commercial pesticide.
Moreover, computational studies have suggested that this compound may have an affinity for numerous dopamine (B1211576) receptors, indicating a potential role in modulating dopaminergic neurotransmission. researchgate.netresearchgate.net This opens up the possibility of exploring its utility in the context of neurological disorders such as Parkinson's disease. researchgate.net A comprehensive investigation into its neuropharmacological profile could reveal novel applications in neuroscience. The exploration of its potential as an immunomodulatory or antioxidant agent also presents an exciting research frontier. researchgate.net
Development of Sustainable Production Methods
The current methods for obtaining this compound rely on its isolation from fungal cultures, which can be inefficient and yield low quantities. nih.govsioc-journal.cn To facilitate further pharmacological research and potential commercialization, the development of sustainable and scalable production methods is crucial.
A key area of focus is the elucidation of this compound's biosynthetic pathway. While the producing organism, Aspergillus niger, is known to possess numerous cryptic biosynthetic gene clusters (BGCs), the specific genes responsible for this compound production have not yet been fully identified. frontiersin.orgresearchgate.net Modern techniques such as genomics, metabolomics, and next-generation sequencing can be employed to identify and characterize the this compound BGC. researchgate.net
Once the biosynthetic pathway is understood, heterologous expression of the relevant genes in a more tractable host organism, such as Pichia pastoris or a genetically engineered strain of E. coli, could enable large-scale, cost-effective production. nih.gov This synthetic biology approach offers a promising alternative to traditional fermentation methods. nih.gov Furthermore, optimizing fermentation conditions and developing more efficient extraction and purification protocols for the native producer can also contribute to a more sustainable supply of this compound.
Advancements in this compound Analog Design and Synthesis
The chemical structure of this compound, featuring a piperazine (B1678402) core linked to two 1,2,3,4-tetrahydroquinoline (B108954) moieties, provides a versatile scaffold for the design and synthesis of novel analogs with improved biological activity and pharmacokinetic properties. nih.govresearchgate.net A feasible total synthetic route for this compound has already been established, which can serve as a foundation for creating derivatives. nih.govsioc-journal.cn
Structure-activity relationship (SAR) studies are essential to guide the design of these analogs. nih.govnih.gov By systematically modifying different parts of the this compound molecule, researchers can identify the key structural features responsible for its biological effects. For example, replacing one of the 1,2,3,4-tetrahydroquinoline groups with various aromatic amines has led to the synthesis of new compounds with potent insecticidal and fungicidal activities. researchgate.net One such analog demonstrated 100% bioactivity against Plutella xylostella at a concentration of 200 μg/mL, outperforming both this compound and the commercial insecticide thiamethoxam. researchgate.net
Another approach involves linking the active N-acyl-1,2,3,4-tetrahydroquinoline (NATHQ) substructure of this compound with scaffolds from existing agrochemicals. nih.gov This strategy has yielded derivatives with significant inhibitory activity against laccase, a key enzyme in many plant pathogenic fungi, highlighting the potential for creating targeted and effective fungicides. nih.gov The development of peptidomimetic inhibitors and the use of innovative synthetic techniques like the aza-Diels-Alder reaction can further expand the library of this compound analogs for biological screening. researchgate.net
| This compound Analog | Modification | Observed Bioactivity | Reference |
| Analog 2n | Replacement of one 1,2,3,4-tetrahydroquinoline with an aromatic amine | 100% insecticidal activity against Plutella xylostella at 200 μg/mL | researchgate.net |
| NATHQ Derivative 3j | Linking NATHQ to an O-benzyl oxime-ether scaffold | High in vitro and in vivo fungicidal activity against Rhizoctonia solani | nih.gov |
| Various Analogs | Replacement of one 1,2,3,4-tetrahydroquinoline with aromatic amines | Higher inhibition against Botrytis cinerea than this compound | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Natural Product Discovery
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and development of natural products like this compound. nih.govappliedbehavioranalysisedu.org These computational tools can be applied across various stages of the research pipeline, from identifying novel biological targets to designing more potent analogs.
In the context of exploring undiscovered biological functions, AI algorithms can analyze large biological datasets to predict potential protein targets for this compound based on its chemical structure. researchgate.net This can help prioritize experimental screening efforts and uncover unexpected therapeutic applications. For instance, computational docking studies have already suggested this compound's potential interaction with dopamine receptors. researchgate.net
Q & A
Q. What spectroscopic and crystallographic methods are employed to determine Aspernigerin’s molecular structure?
this compound’s structure is elucidated using nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS) to confirm molecular composition and connectivity. Single-crystal X-ray diffraction provides definitive stereochemical and spatial arrangement details . For example, the crystal structure of a key derivative (compound 5j) confirmed the spatial orientation of substituents critical for bioactivity .
Q. What bioassays are commonly used to evaluate this compound’s biological activity?
Standardized in vitro cytotoxicity assays against tumor cell lines (e.g., KB, Hela, SW1116) are used to measure IC50 values . Antifungal activity is assessed via mycelial growth inhibition tests against plant pathogens (e.g., Valsa mali for apple rot), with EC50 values calculated through dose-response curves . Positive controls like fluopyram validate assay reliability .
Q. How is this compound synthesized, and what are the key intermediates?
The synthesis involves N,N-thiocarbonyldiimidazole and 1,2,3,4-tetrahydroquinoline as starting materials. Key intermediates include thiocarbonyl-substituted piperazine derivatives, which are coupled with substituted cinnamoyl chlorides to yield target compounds. Structural modifications (e.g., sulfur-for-carbonyl substitutions) aim to enhance bioactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced antifungal activity?
SAR strategies focus on modifying substituents at the tetrahydroquinoline and piperazine moieties. For example, introducing ortho-methyl groups (as in compound 5b) improved antifungal activity against Valsa mali (EC50 = 3.04 μg/mL), outperforming fluopyram (EC50 = 9.16 μg/mL). Systematic testing of substituents (e.g., halogens, alkyl groups) identifies pharmacophores critical for target binding .
Q. What experimental designs address contradictions in this compound’s reported biological targets?
Computational docking (e.g., molecular dynamics simulations) can reconcile discrepancies between cytotoxicity (e.g., tumor cell lines ) and antifungal effects . For instance, this compound’s affinity for dopamine receptors (D2, D3, D4) and gamma-secretase suggests multitarget mechanisms. Comparative assays under standardized conditions (e.g., pH, cell lines) isolate context-dependent effects .
Q. How can statistical rigor be ensured in bioactivity data interpretation?
Dose-response curves must include triplicate measurements to calculate mean EC50/IC50 values with standard deviations. Use ANOVA or nonparametric tests (e.g., Kruskal-Wallis) to assess significance (p < 0.05). Adhere to guidelines for reporting numerical precision (e.g., ≤3 significant figures unless justified) .
Q. What computational approaches predict this compound’s protein targets and binding modes?
Pharmacophore modeling and reverse docking identify potential targets (e.g., dopamine receptors, BACE1). Probability scores (e.g., 0.10–0.13 for gamma-secretase) prioritize high-likelihood interactions. Molecular dynamics simulations validate binding stability and energy profiles .
Q. How can synthetic reproducibility be improved for this compound derivatives?
Detailed experimental protocols (e.g., reaction temperatures, catalyst ratios) and spectral data (NMR, HRMS) must be archived in supplementary materials. For example, intermediate 5c’s synthesis requires strict anhydrous conditions to prevent thiocarbonyl hydrolysis .
Methodological Guidelines
Q. What frameworks guide hypothesis-driven research on this compound’s mechanisms?
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For example, exploring this compound’s dual anticancer/antifungal roles aligns with “novelty” and “relevance” . The PICO framework (Population, Intervention, Comparison, Outcome) structures comparative bioactivity studies .
Q. How should contradictory data in bioactivity assays be analyzed?
Apply iterative qualitative analysis (e.g., triangulation of NMR, bioassay, and computational data) to identify confounding variables (e.g., solvent effects, cell viability thresholds). Transparent reporting of negative results is critical for refining hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
